molecular formula C14H14BrNO B1337602 2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide CAS No. 32896-98-3

2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide

Cat. No. B1337602
CAS RN: 32896-98-3
M. Wt: 292.17 g/mol
InChI Key: ZBZRFOFIUVGXRA-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of various pyridinium bromide compounds has been explored in different studies. For instance, the synthesis of 6-substituted 2-phenacylpyridines from 2-(phenylethynyl)pyridine via isoxazolo[2,3-a]pyridinium salt is described, highlighting a method that allows for the introduction of an amide functional group into the phenacylpyridine framework . Another study reports the preparation of 1-(3-methyl-2-indolyl)pyridinium bromide through the bromination of skatole, providing insights into the mechanism of formation . Additionally, the synthesis of 2-oxo-2,3-dihydro-1H-imidazo[1,2-a]pyridinium bromide and its derivatives is discussed, with a focus on their potential as photoinitiators for free-radical polymerization .

Molecular Structure Analysis

The molecular structure of pyridinium bromide derivatives has been extensively studied using various techniques. X-ray diffraction has been employed to determine the crystal structure of 1-methyl-2-oxo-pyrido[2,1b][3,4]dihydropyrimidinium bromide, revealing the presence of two conformers in the crystal structure . Similarly, the crystal and molecular structure of N-[2-phenyl-glyoxylohydroximoyl]-pyridinium bromide has been elucidated, showing significant π-delocalization within the molecule . The geometry of the pyridinium fragment in 1-methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridinium bromide has also been characterized, indicating limited delocalization of the positive charge .

Chemical Reactions Analysis

The reactivity of pyridinium bromide compounds has been investigated in various contexts. The study of 6-substituted 2-phenacylpyridines reveals that the presence of a hetero-atom at the 6-position facilitates the oxidation of the phenacyl group to afford α-diketones . The reaction between substituted benzaldehyde and 2-oxo-2,3-dihydro-1H-imidazo[1,2-a]pyridinium bromide is influenced by the solvent and the substituent, affecting the formation of the substituted benzylidene group .

Physical and Chemical Properties Analysis

The physico-chemical properties of 1-alkyl-2-(2-pyridyl)pyridinium bromides have been studied, including their ionization potentials and reduction potentials in a DC polarography system . The stability of these compounds and their potential carcinogenicity have also been assessed. The isostructural salts 4-[bis(4-hydroxy-3,5-dimethylphenyl)methyl]pyridinium chloride and bromide have been shown to exhibit extended hydrogen-bonded ribbons in the solid state, with the halide ions forming hydrogen bonds to the pyridinium NH+ group and to the phenol OH groups of the cation .

Scientific Research Applications

X-ray Crystallography and Molecular Structure

Studies in the field of crystallography have provided insights into the crystal structures of related pyridinium compounds, which are crucial for understanding their chemical behavior and reactivity. For instance, the crystal structure of 1-methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridinium bromide was determined by X-ray diffraction, highlighting the geometry of the pyridinium fragment and its charge delocalization patterns (Rybakov et al., 2000).

Dye Synthesis and Applications

The synthesis and characterization of dyes based on pyridinium structures have been extensively studied. For example, research on the synthesis, nature of electronic transitions, and absorption spectra of a dye based on 4-(methyl-1-{2-[4-(1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)phenyl]-2-oxoethyl}pyridinium bromide provides valuable insights into its potential applications in materials science and optoelectronics (Yelenich et al., 2016).

Materials Science and Host-Guest Chemistry

The formation of G2H ternary complexes by pyridinium derivatives within cucurbit[8]uril demonstrates the potential of these compounds in developing novel materials through host-guest chemistry. Such studies are pivotal for the advancement of molecular machines and smart materials (Senler et al., 2012).

Antimicrobial Properties

Research on microwave-assisted quaternization of various pyridine derivatives, including their antibacterial activity, sheds light on the potential of pyridinium bromide compounds as antimicrobial agents. These findings are significant for the development of new pharmaceuticals and antimicrobial materials (Bušić et al., 2017).

Nonlinear Optics

Studies on phenylethynylpyridinium derivatives, including their crystal structures and properties for second-order nonlinear optics, provide insights into their use in optical devices and materials. The exploration of these compounds' nonlinear optical properties is crucial for advancing photonic technologies (Umezawa et al., 2005).

properties

IUPAC Name

2-(2-methylpyridin-1-ium-1-yl)-1-phenylethanone;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14NO.BrH/c1-12-7-5-6-10-15(12)11-14(16)13-8-3-2-4-9-13;/h2-10H,11H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBZRFOFIUVGXRA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=[N+]1CC(=O)C2=CC=CC=C2.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70487763
Record name 2-methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70487763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666339
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide

CAS RN

32896-98-3
Record name NSC241099
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241099
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70487763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Picoline (10.0 g, 0.1 mol) was added to a solution of alpha-bromoacetophenone (21.4 g, 0.1 mol) in methanol (150 ml). The solution was heated to reflux for 1 hr. The solvent was evaporated under vacuum to yield a solid, which was recrystallised from ethyl acetate/methanol. The resulting white solid was dried under vacuum to give 2-methyl-1-(2-oxo-2-phenyl-ethyl)-pyridinium bromide (18.0 g, 86%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
21.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

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